molecular formula C24H18FN3O2 B15033213 3-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B15033213
M. Wt: 399.4 g/mol
InChI Key: ZYMBKTWILPWRIN-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Substitution Reactions: Introduction of the fluorophenyl, methoxyphenyl, and phenyl groups can be carried out through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitrogens in the pyrazole ring or other functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce new functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-4-(2-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 3-(4-BROMOPHENYL)-4-(2-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The presence of the fluorophenyl group in 3-(4-FLUOROPHENYL)-4-(2-METHOXYPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may impart unique electronic properties, influencing its reactivity and interactions with other molecules. This can make it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H18FN3O2/c1-30-19-10-6-5-9-18(19)23-20-21(15-11-13-16(25)14-12-15)26-27-22(20)24(29)28(23)17-7-3-2-4-8-17/h2-14,23H,1H3,(H,26,27)

InChI Key

ZYMBKTWILPWRIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)F

Origin of Product

United States

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